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Compound of Interest

Compound Name: Lansoprazole Sulfide-13C6

Cat. No.: B15555585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of Lansoprazole, a widely used proton

pump inhibitor, with a focus on insights gleaned from isotopic labeling studies. While direct

studies utilizing ¹³C labeling on Lansoprazole are not extensively published, this guide

leverages data from ¹⁴C-labeled Lansoprazole and its enantiomer, dexlansoprazole, to provide

a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME).

The principles and methodologies described are directly applicable to studies involving ¹³C-

labeled compounds.

Core Metabolic Pathways
Lansoprazole undergoes extensive metabolism primarily in the liver, orchestrated by the

cytochrome P450 (CYP) enzyme system. The two main enzymes responsible for its

biotransformation are CYP2C19 and CYP3A4.[1][2]

CYP2C19-mediated 5-hydroxylation: This is a primary metabolic route, leading to the

formation of 5-hydroxylansoprazole.[1][2]

CYP3A4-mediated sulfoxidation: This pathway results in the formation of lansoprazole

sulfone.[1][2]

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its

metabolism is stereoselective. The (S)-enantiomer is preferentially metabolized by CYP2C19,
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while the (R)-enantiomer is a preferred substrate for CYP3A4.[1] Further metabolism of these

primary metabolites occurs, including the formation of lansoprazole sulfide and subsequent

conjugation reactions.[1][3]

The genetic polymorphism of CYP2C19 significantly influences the metabolism of

Lansoprazole, leading to inter-individual variations in drug clearance and clinical efficacy.

Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), with

PMs exhibiting higher plasma concentrations of the parent drug.[4]

Below is a diagram illustrating the core metabolic pathways of Lansoprazole.
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Caption: Core metabolic pathways of Lansoprazole.

Quantitative Data from Isotopic Labeling Studies
The following tables summarize the quantitative data on the excretion and metabolite

distribution of [¹⁴C]dexlansoprazole, the (R)-enantiomer of Lansoprazole, in healthy male

subjects. This data provides valuable insights into the overall metabolic fate of the

Lansoprazole molecule.

Table 1: Recovery of Radioactivity after a Single Oral Dose of [¹⁴C]Dexlansoprazole (60 mg)[4]
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Excretion Route
Mean % of Administered Radioactivity
Recovered (n=6)

Urine 51%

Feces 48%

Total Recovery 98%

Table 2: Distribution of [¹⁴C]Dexlansoprazole and its Metabolites in Plasma of Extensive

Metabolizers (EMs) vs. a Poor Metabolizer (PM)[4]

Compound
Relative Abundance in
Plasma (EMs)

Relative Abundance in
Plasma (PM)

Dexlansoprazole Largest component
Even greater amounts than in

EMs

5-Glucuronyloxy

Dexlansoprazole
Main metabolite Minor metabolite

5-Hydroxy Dexlansoprazole Main metabolite Minor metabolite

Dexlansoprazole Sulfone Minor metabolite Main metabolite

Table 3: Major Metabolites Identified in Urine and Feces after a Single Oral Dose of

[¹⁴C]Dexlansoprazole[4]
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Matrix Major Metabolites

Urine 5-Glucuronyloxy dexlansoprazole

5-Glucuronyloxy dexlansoprazole sulfide

2-S-N-acetylcysteinyl benzimidazole

5-Sulfonyloxy dexlansoprazole sulfide

Feces 5-Hydroxy dexlansoprazole sulfide

Dexlansoprazole sulfide

Unchanged Dexlansoprazole

Experimental Protocols
Detailed methodologies are crucial for reproducible studies. Below are synthesized protocols

for key experiments in tracing the metabolic fate of Lansoprazole.

Synthesis of ¹³C-Labeled Lansoprazole
While a specific protocol for ¹³C-Lansoprazole synthesis is not readily available in the cited

literature, a general approach would involve introducing the ¹³C label at a metabolically stable

position within the molecule during chemical synthesis. This ensures that the label is retained in

the major metabolites, allowing them to be traced.

Human Metabolism Study with Labeled Lansoprazole
This protocol is based on a study conducted with [¹⁴C]dexlansoprazole and is adaptable for a

¹³C-labeled study.[4]

a. Study Population: Healthy male subjects, with genotyping for CYP2C19 metabolizer status.

b. Dosing Regimen:

Administration of non-labeled Lansoprazole for a lead-in period (e.g., 4 days) to achieve
steady-state concentrations.
On the final day, administration of a single oral dose of ¹³C- or ¹⁴C-labeled Lansoprazole.
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c. Sample Collection:

Blood: Serial blood samples collected at predefined time points (e.g., pre-dose, and at
various intervals up to 24-48 hours post-dose) to determine the pharmacokinetic profile of
the parent drug and its metabolites.
Urine and Feces: Collection of all urine and feces for a specified period (e.g., 7 days) to
determine the extent of excretion and the metabolite profile.

The following diagram illustrates the experimental workflow for a human ADME study using

labeled Lansoprazole.
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Caption: Experimental workflow for a human ADME study.

Sample Analysis
a. Sample Preparation:

Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid
extraction (LLE) to isolate the drug and metabolites.[5]
Urine: Direct injection after dilution or SPE for concentration and cleanup.
Feces: Homogenization, extraction with an organic solvent, and cleanup by SPE.

b. Analytical Techniques:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For
the quantification of Lansoprazole and its known metabolites in plasma and other biological
matrices. A validated method would typically involve a C18 column with a gradient elution
using a mobile phase of acetonitrile and an aqueous buffer.[5][6]
Liquid Chromatography-Accelerator Mass Spectrometry (LC-AMS): For highly sensitive
quantification of ¹⁴C-labeled compounds in studies with microdoses of radiolabeled drug.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for
the structural elucidation of novel metabolites.[7] High-resolution NMR can be used to
identify the position of the ¹³C label in metabolites, confirming metabolic pathways.

Signaling Pathway Interactions
Beyond its primary role as a proton pump inhibitor, Lansoprazole has been shown to modulate

intracellular signaling pathways, which may contribute to its anti-inflammatory and

cytoprotective effects. These interactions are independent of its acid-suppressing activity.

The following diagram illustrates a known signaling pathway interaction of Lansoprazole.
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Caption: Inhibition of NF-κB and ERK signaling by Lansoprazole.

In conclusion, isotopic labeling, particularly with ¹⁴C, has been instrumental in elucidating the

metabolic fate of Lansoprazole. The methodologies and findings from these studies provide a

robust framework for future investigations using stable isotopes like ¹³C. A thorough

understanding of Lansoprazole's metabolism is essential for optimizing its therapeutic use and

for the development of new drugs with improved pharmacokinetic and pharmacodynamic

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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